molecular formula C8H10O B597649 4-Methoxy-d3-toluene-2,3,5,6-d4 CAS No. 1219798-94-3

4-Methoxy-d3-toluene-2,3,5,6-d4

Cat. No.: B597649
CAS No.: 1219798-94-3
M. Wt: 129.21
InChI Key: CHLICZRVGGXEOD-VVMRUBJMSA-N
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Description

4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated derivative of 4-methoxytoluene, also known as 4-methylanisole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the toluene ring. The molecular formula of this compound is C8H10O, and it has a molecular weight of 129.21 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3-toluene-2,3,5,6-d4 typically involves the deuteration of 4-methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-d3-toluene-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-d3-toluene-2,3,5,6-d4 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which can affect the compound’s chemical and physical properties. This isotopic substitution can lead to changes in reaction rates, binding affinities, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-methyl-6-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLICZRVGGXEOD-VVMRUBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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